molecular formula C16H14F2N2O5S B5537892 N~2~-1,3-benzodioxol-5-yl-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-1,3-benzodioxol-5-yl-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5537892
M. Wt: 384.4 g/mol
InChI Key: RZLFEULMAIAVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-1,3-benzodioxol-5-yl-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C16H14F2N2O5S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.05914905 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Research on chemical synthesis and reactions involving similar compounds to N2-1,3-benzodioxol-5-yl-N1-(2,6-difluorophenyl)-N2-(methylsulfonyl)glycinamide has demonstrated advances in creating powerful reagents and methodologies for activating thioglycosides, synthesizing glycosides, and forming diverse glycosidic linkages. The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is a notable example, providing a metal-free thiophile that activates thioglycosides efficiently at low temperatures, leading to good yield and selectivity in glycoside formation (Crich & Smith, 2001).

Antibacterial Applications

Compounds with structural similarities to N2-1,3-benzodioxol-5-yl-N1-(2,6-difluorophenyl)-N2-(methylsulfonyl)glycinamide have been studied for their potential antibacterial properties. For instance, derivatives of 1,3-benzodioxol-5-amine have been synthesized and evaluated for their antibacterial activity, providing insights into the structure-activity relationship and the potential for developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Anticancer and Antiviral Research

The exploration of sulfonamide derivatives for their anticancer and antiviral activities has been an area of intense research. For example, the synthesis and biological evaluation of N-substituted sulfonamide derivatives have demonstrated potential applications in inhibiting glycine transporter-1, which could have implications in cancer treatment strategies (Cioffi et al., 2016). Additionally, derivatives of 1,3-benzodioxol-5-carboxylic acid have shown moderate antibacterial activity against various bacterial strains, suggesting their utility in addressing antibiotic resistance (Siddiqa et al., 2014).

Novel Drug Scaffolds

The development of new drug scaffolds based on the core structure of N2-1,3-benzodioxol-5-yl-N1-(2,6-difluorophenyl)-N2-(methylsulfonyl)glycinamide is an ongoing research area. Innovations in this domain aim at creating compounds with improved efficacy, selectivity, and pharmacokinetic profiles for various therapeutic applications, including antipsychotic agents and treatments for central nervous system disorders (Howard, 2005).

properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O5S/c1-26(22,23)20(10-5-6-13-14(7-10)25-9-24-13)8-15(21)19-16-11(17)3-2-4-12(16)18/h2-7H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLFEULMAIAVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.